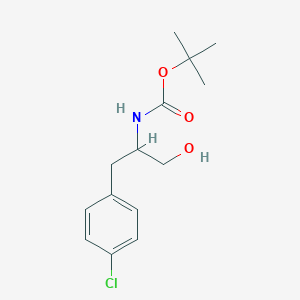![molecular formula C18H19N3O2 B2560199 3-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)quinazolin-4(3H)-one CAS No. 1797028-53-5](/img/structure/B2560199.png)
3-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)quinazolin-4(3H)-one is a fascinating and complex compound with interesting applications across various fields, including chemistry, biology, medicine, and industry. The compound features a quinazolinone core, a bicyclic structure, and a substituted oxopropyl group, giving it a unique and versatile chemical profile.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Synthesizing 3-(3-((1R,5S)-8-azabicyclo[321]oct-2-en-8-yl)-3-oxopropyl)quinazolin-4(3H)-one typically involves multi-step organic synthesis
Quinazolinone Core Formation: : The quinazolinone core is typically synthesized through a cyclization reaction involving an anthranilic acid derivative and a suitable aldehyde.
Substitution Reactions: : The resulting intermediate undergoes various substitution reactions to introduce the oxopropyl group and the bicyclic moiety.
Cyclization and Final Modifications: : Further cyclization and modification steps are employed to fine-tune the structure and introduce functional groups as needed.
Industrial Production Methods
In industrial settings, the synthesis may be streamlined and optimized for scalability and efficiency. High-yield reaction conditions, cost-effective reagents, and efficient purification methods are critical. Flow chemistry techniques and automated synthesizers may also be used to enhance reproducibility and throughput.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes
3-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)quinazolin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: : Converts the compound into its corresponding oxidized form, potentially introducing new functional groups.
Reduction: : Reduces specific moieties within the molecule, altering its chemical and physical properties.
Substitution: : Involves the replacement of specific atoms or groups within the molecule, modifying its reactivity and function.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Typical conditions may involve controlled temperature, pressure, and pH to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance:
Oxidation: : Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: : Reduced forms with altered hydrogen content.
Substitution: : Substituted compounds with modified functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound serves as a versatile intermediate in the synthesis of complex molecules. Its unique structure allows for various modifications, making it valuable in the design of new compounds.
Biology
Biologically, the compound may exhibit activity against specific biological targets. Research is ongoing to explore its potential as a tool in biochemical assays and its interactions with biomolecules.
Medicine
In medicine, the compound is being investigated for its potential therapeutic applications. Its unique chemical structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
Industrially, the compound may find applications in the production of specialty chemicals, materials science, and catalysis. Its reactivity and versatility make it a valuable component in various industrial processes.
Mecanismo De Acción
The mechanism by which 3-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)quinazolin-4(3H)-one exerts its effects depends on its specific application. Generally, it interacts with molecular targets through binding interactions, which can modulate biological pathways and processes. The bicyclic structure and quinazolinone core play critical roles in these interactions.
Comparación Con Compuestos Similares
Similar Compounds
3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)quinazolin-4(3H)-one
3-(3-oxo-3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)propyl)-1H-quinazolin-4-one
3-(3-(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-quinazolin-4(3H)-one
Uniqueness
The unique aspect of 3-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)quinazolin-4(3H)-one lies in its specific combination of the bicyclic moiety and the quinazolinone core. This structural arrangement imparts unique chemical reactivity and biological activity, distinguishing it from similar compounds.
This compound is a true gem in the world of chemistry and medicine, bridging the gap between structural complexity and functional versatility. Intriguing, isn't it?
Propiedades
IUPAC Name |
3-[3-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c22-17(21-13-4-3-5-14(21)9-8-13)10-11-20-12-19-16-7-2-1-6-15(16)18(20)23/h1-4,6-7,12-14H,5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWIFQRRLYHPDAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)CCN3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
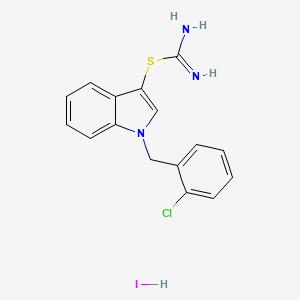
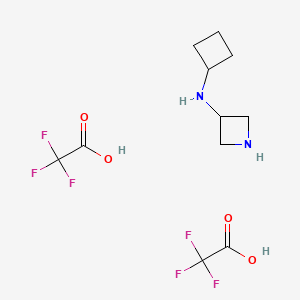
![3-(3-Methoxypropyl)-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2560122.png)
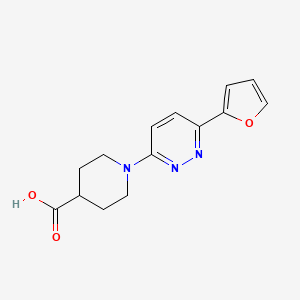
![N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2560124.png)
![1-Cyclopropyl-3-[(2-methylphenyl)methyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2560126.png)

![2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(3,5-dimethylpiperidin-1-yl)ethan-1-one](/img/structure/B2560128.png)
![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2560131.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2560132.png)
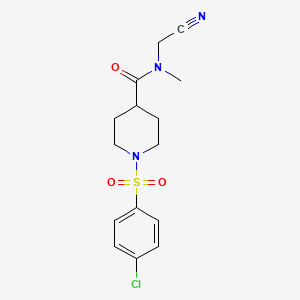
![N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-N-[(oxolan-2-yl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B2560136.png)
![{2-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-YL]-ethyl}methylamine](/img/structure/B2560137.png)
